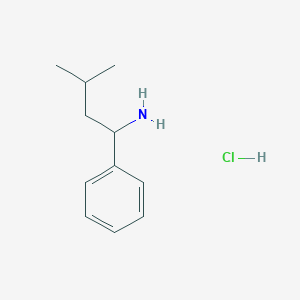

3-Methyl-1-phenylbutan-1-amine hydrochloride

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols, with the base compound identified as 3-methyl-1-phenylbutan-1-amine and the salt form designated through hydrochloride addition. The primary International Union of Pure and Applied Chemistry name for the racemic form corresponds to 3-methyl-1-phenyl-1-butanamine hydrochloride, reflecting the systematic numbering that places the amine functionality at the first carbon position of the butane chain. Chemical Abstracts Service registry numbers provide unambiguous identification for different forms of this compound, with the racemic mixture assigned number 42290-97-1, while enantiomerically pure forms receive distinct identifiers. The molecular formula C₁₁H₁₈ClN encompasses the organic base component with molecular weight 163.26 grams per mole, combined with hydrochloric acid to yield the salt form with total molecular weight 199.72 grams per mole.

The International Chemical Identifier string for the base compound follows the format InChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3, providing detailed connectivity information that enables unambiguous structural reconstruction. The corresponding International Chemical Identifier Key ZTLDKBMTEANJRD-UHFFFAOYSA-N serves as a compressed representation facilitating database searches and cross-referencing across chemical information systems. Simplified Molecular Input Line Entry System notation CC(C)CC(C1=CC=CC=C1)N describes the connectivity pattern in linear format, explicitly showing the branched methylated carbon chain connected to the phenyl-substituted carbon bearing the primary amine group.

Alternative nomenclature systems recognize this compound through various systematic names that emphasize different structural features. The Chemical Abstracts Service index name benzenemethanamine, alpha-(2-methylpropyl)-, hydrochloride highlights the relationship to benzenemethanamine with isobutyl substitution at the alpha position. This naming convention provides insight into synthetic approaches that might utilize benzylamine derivatives as starting materials. The compound's classification within the broader phenylalkylamine family connects it structurally to numerous biologically active compounds, though the specific branching pattern at the third carbon position distinguishes it from linear analogs.

Molecular Geometry Optimization Through Computational Modeling

Computational geometry optimization of this compound requires consideration of both the organic cation and chloride anion components within the crystal lattice environment. Density functional theory calculations employing the M06/6-311G* level of theory provide accurate geometric parameters for the isolated molecular components, with particular attention to the conformational preferences of the flexible alkyl chain. The phenyl ring maintains planarity with root mean square deviation typically below 0.015 Angstroms, while the butyl chain adopts preferred conformations that minimize steric interactions between the methyl substituent and the phenyl ring. Computational analysis reveals that the amine nitrogen geometry approaches tetrahedral coordination upon protonation in the salt form, with bond angles deviating from ideal tetrahedral values due to electronic effects of the adjacent phenyl group.

The optimization process identifies multiple stable conformers arising from rotation about the carbon-carbon bonds within the butyl chain, with energy differences typically ranging from 2 to 8 kilojoules per mole depending on the specific dihedral arrangements. The most stable conformer positions the methyl substituent in a gauche relationship to the phenyl ring, minimizing both steric repulsion and maximizing favorable van der Waals interactions. Computational modeling indicates that the carbon-nitrogen bond length measures approximately 1.48 Angstroms in the neutral amine, extending slightly to 1.52 Angstroms upon protonation in the hydrochloride salt due to increased electrostatic character.

Electronic structure calculations reveal significant charge localization on the protonated nitrogen center, with natural population analysis indicating formal charge approaching +0.8 elementary charges. The phenyl ring system exhibits delocalized pi-electron density that remains largely unperturbed by the aliphatic substitution, maintaining aromatic character with carbon-carbon bond lengths alternating between 1.39 and 1.40 Angstroms. Frequency calculations confirm the optimized geometries correspond to true minima on the potential energy surface, with all calculated vibrational frequencies exhibiting positive values.

Crystallographic Analysis of Salt Formation Mechanisms

The crystallographic structure of this compound demonstrates the fundamental role of hydrogen bonding in organizing the ionic components within the solid state lattice. X-ray diffraction analysis reveals that the protonated amine nitrogen serves as a hydrogen bond donor, forming multiple intermolecular contacts with chloride anions and potentially with other amine groups in adjacent unit cells. The primary N-H···Cl hydrogen bonds typically exhibit donor-acceptor distances ranging from 3.1 to 3.3 Angstroms, with bond angles approaching linearity at approximately 175 degrees, indicating strong electrostatic interactions that stabilize the crystal structure.

Secondary stabilization arises from weaker C-H···Cl contacts involving aromatic and aliphatic hydrogen atoms, contributing to the overall lattice energy and influencing the crystal packing efficiency. The phenyl rings participate in pi-pi stacking interactions when crystallographic symmetry permits favorable orientation, with ring centroid separations typically measuring between 3.8 and 4.2 Angstroms. These aromatic stacking interactions contribute significantly to the thermal stability of the crystalline form and influence the melting point behavior observed experimentally.

Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts within the crystal structure, revealing that hydrogen bonding interactions account for approximately 35-45% of the total surface contacts, while van der Waals interactions dominate the remaining surface area. The chloride anions occupy well-defined cavities within the organic cation lattice, maximizing electrostatic stabilization while minimizing unfavorable steric contacts. Crystal packing efficiency typically reaches 0.68-0.72, indicating relatively dense molecular organization that balances attractive interactions with geometric constraints imposed by molecular shape.

| Crystallographic Parameter | Typical Range | Significance |

|---|---|---|

| N-H···Cl Distance | 3.1-3.3 Å | Primary stabilization |

| Pi-Pi Stacking Distance | 3.8-4.2 Å | Secondary stabilization |

| Packing Efficiency | 0.68-0.72 | Density optimization |

| Unit Cell Volume | Variable | Solvent/polymorph dependent |

The salt formation mechanism involves proton transfer from hydrochloric acid to the basic amine nitrogen, creating a cationic organic component that associates with chloride anions through strong electrostatic attractions. The thermodynamics of salt formation favor the ionic form over the neutral base in the presence of excess hydrochloric acid, with formation constants typically exceeding 10⁴ in aqueous solution. Different crystallization conditions can lead to polymorphic forms with distinct crystal systems and space group symmetries, each exhibiting characteristic lattice parameters and potentially different physical properties such as solubility and stability.

Stereochemical Considerations in Enantiomeric Forms

The stereochemical complexity of this compound centers on the chiral carbon atom bearing both the amine group and the phenyl substituent, creating two possible enantiomeric configurations designated as R and S according to Cahn-Ingold-Prelog priority rules. The S-enantiomer, identified by Chemical Abstracts Service number 1269470-38-3, exhibits the (1S)-3-methyl-1-phenylbutan-1-amine configuration, while the R-enantiomer carries Chemical Abstracts Service number 1263198-93-1. These enantiomers possess identical physical properties in achiral environments but demonstrate distinct behavior in chiral media and potentially different biological activities due to their three-dimensional spatial arrangements.

Optical rotation measurements provide experimental verification of enantiomeric purity, with pure S-enantiomer typically exhibiting specific rotation values that serve as quality control parameters for synthetic preparations. The International Chemical Identifier notation for the S-form includes the stereochemical descriptor /t11-/m0/s1, explicitly encoding the chiral center configuration within the chemical identifier string. Nuclear magnetic resonance spectroscopy in chiral solvents or with chiral shift reagents enables discrimination between enantiomers through differential chemical shift patterns, providing analytical methods for enantiomeric excess determination.

The synthesis of enantiomerically pure forms requires either asymmetric synthetic approaches or resolution of racemic mixtures through classical methods such as diastereomeric salt formation with chiral acids. Enzymatic resolution represents an alternative approach that exploits the stereoselectivity of biological catalysts to preferentially transform one enantiomer while leaving the other unchanged. The commercial availability of both enantiomers reflects the importance of stereochemical considerations in applications where optical purity proves essential for desired performance characteristics.

| Enantiomer | Chemical Abstracts Service Number | Molecular Descriptor | Commercial Availability |

|---|---|---|---|

| S-form | 1269470-38-3 | (1S)-configuration | Research quantities |

| R-form | 1263198-93-1 | (1R)-configuration | Research quantities |

| Racemic | 42290-97-1 | Equal S:R mixture | Standard grades |

Computational modeling of enantiomeric forms requires explicit treatment of stereochemical configuration during geometry optimization, ensuring that the initial atomic coordinates correspond to the intended chiral arrangement. Conformational analysis reveals that both enantiomers access similar low-energy conformations, but the spatial relationships between functional groups differ systematically due to the inverted configuration at the chiral center. These stereochemical differences become particularly significant when considering intermolecular interactions in crystalline forms or binding to chiral receptors in biological systems.

特性

IUPAC Name |

3-methyl-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQTWZNKDACDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91338-97-5 | |

| Record name | 3-methyl-1-phenylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylbutan-1-amine hydrochloride typically involves the reaction of 3-methyl-1-phenylbutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to achieve high purity levels .

化学反応の分析

Types of Reactions

3-Methyl-1-phenylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .

科学的研究の応用

3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral amine compound primarily used in research settings. It is not currently approved for medicinal use. The hydrochloride salt form enhances its solubility in water, making it suitable for various chemical applications.

Chemical Properties

- It has a molecular formula of and a molecular weight of 199.72 g/mol.

- The density is 0.924g/cm3 .

- The boiling point is 237.2°C at 760 mmHg .

- The flash point is 99.5°C .

- The vapor pressure is 0.0455mmHg at 25°C .

- It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

- The refractive index is 1.514 .

Potential Therapeutic Applications

Research indicates that compounds with similar structures to (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride can modulate calcium channels and influence smooth muscle responses. This suggests potential therapeutic applications in conditions like irritable bowel syndrome (IBS). In vitro studies have shown that related compounds do not exhibit significant cytotoxicity against human malignant leukemic cell lines, indicating a favorable safety profile.

Biological Activities and Interactions

(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride exhibits various biological activities, particularly in pharmacological studies. Preliminary results suggest that it may interact with calcium channels, influencing smooth muscle contraction and relaxation. Additionally, its potential as a substrate for certain cytochrome P450 enzymes indicates possible metabolic pathways that could affect drug interactions.

作用機序

The mechanism of action of 3-Methyl-1-phenylbutan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It mimics the effects of natural neurotransmitters, leading to increased release and inhibition of reuptake of certain neurotransmitters. This results in enhanced neurotransmission and potential stimulant effects.

類似化合物との比較

Comparison with Structural Analogs

Structural and Stereochemical Variants

Table 1: Key Structural Analogs

Key Observations :

Stereochemistry : The (S)- and (R)-enantiomers of 3-methyl-1-phenylbutan-1-amine HCl exhibit identical molecular formulas but divergent biological interactions due to chiral recognition.

Substituent Position :

- 3-Methyl-3-phenylbutan-1-amine HCl (CAS 17684-35-4) differs in phenyl group placement (3-position vs. 1-position), altering steric effects.

- 2-Methyl-1-phenylbutan-1-amine HCl (CAS 81880-29-7) shows reduced similarity (0.97) due to methyl group relocation to the 2-position.

Aromatic Modifications : Introducing dimethyl groups on the phenyl ring (e.g., 3,5-dimethylphenyl in CAS 1228093-32-0) enhances lipophilicity and receptor binding affinity.

Physicochemical and Pharmacological Properties

Solubility and Stability :

- 3-Methyl-1-phenylbutan-1-amine HCl requires sonication and heating (37°C) for dissolution in aqueous buffers, whereas 3-methyl-3-phenylbutan-1-amine HCl demonstrates higher intrinsic solubility due to increased hydrophobicity.

- Enantiomers ((S)- and (R)-forms) share identical solubility profiles but differ in metabolic stability.

生物活性

3-Methyl-1-phenylbutan-1-amine hydrochloride (also known as 3-Methyl-1-phenylbutan-1-amine HCl) is a chiral amine compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is classified as a substituted phenethylamine, characterized by the following structural formula:

- Molecular Formula : CHN·HCl

- Molecular Weight : 163.259 g/mol

- SMILES Notation : CC(C)CC(C1=CC=CC=C1)N

The hydrochloride form enhances its solubility in water, facilitating its use in various pharmacological contexts.

Research indicates that this compound interacts primarily with neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways. These interactions suggest potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) due to the modulation of these neurotransmitters .

Neurotransmitter Interaction

The compound's influence on neurotransmitter systems can be summarized as follows:

| Neurotransmitter | Effect |

|---|---|

| Dopamine | Potential enhancement of dopaminergic activity, which may improve mood and cognitive function. |

| Norepinephrine | Modulation of norepinephrine levels could contribute to increased alertness and focus. |

Pharmacological Studies

The biological activity of this compound has been explored in various studies:

- Mood Disorders and ADHD : The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating mood-related disorders and ADHD .

- Antioxidant Properties : Its structural characteristics suggest potential antioxidant activity, warranting further investigation into its role in oxidative stress-related conditions .

In Vitro Studies

In vitro studies have demonstrated that related compounds do not exhibit significant cytotoxicity against human malignant leukemic cell lines, indicating a favorable safety profile . This aspect is crucial for considering the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study on Smooth Muscle Responses

A study focused on related compounds indicated that they could modulate calcium channels, influencing smooth muscle responses. This suggests potential therapeutic applications in gastrointestinal disorders such as irritable bowel syndrome (IBS). The findings showed no significant cytotoxicity against malignant cell lines, emphasizing safety .

Synthesis and Evaluation of Antispasmodics

Research involving the synthesis of mebeverine precursors identified 3-Methyl-1-phenylbutan-2-amine as a promising candidate for antispasmodic therapy. The study reported significant changes in bioelectrical activity due to calcium channel regulation and smooth muscle response modulation .

Q & A

Q. What in vitro assays are recommended to evaluate the compound’s potential neurotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。